Azinic acid
Description
Conceptual Framework of Azinic Acids and Related Nitronates
An azinic acid, more commonly known in modern chemical literature as a nitronic acid, is a tautomeric form of a nitro compound. wikipedia.org This relationship, termed nitro-aci tautomerism, is analogous to the well-known keto-enol tautomerism seen in carbonyl compounds. wikipedia.orgallen.in For this tautomerism to occur, the nitro compound must possess at least one alpha-hydrogen atom, which is a hydrogen attached to the carbon adjacent to the nitro group. allen.in The migration of this acidic proton from the α-carbon to one of the oxygen atoms of the nitro group results in the formation of the this compound, or aci-nitro, form. allen.in
While the nitro form is generally more thermodynamically stable, the this compound form is crucial for the reactivity of nitroalkanes. spcmc.ac.inquora.com Deprotonation of either the nitroalkane at the α-carbon (with a typical pKa around 17) or the this compound at the hydroxyl group generates a common anion known as a nitronate (or azinate, according to IUPAC nomenclature). wikipedia.org This anion features a delocalized negative charge, with resonance structures showing the charge on both the α-carbon and the oxygen atoms of the nitro group. wikipedia.org This dual nature makes the nitronate a versatile nucleophile, capable of reacting at the carbon atom in many significant chemical transformations. wikipedia.org
Historical Context of Nitronic Acid Chemistry and IUPAC Nomenclature of this compound
The study of nitroalkane tautomerism and the reactive species they form has a rich history dating back to the late 19th century. The German chemist Victor Meyer was a pioneer in this field, discovering nitrolic acids in 1874 through the reaction of nitroalkanes with a nitrite (B80452) source, a process that proceeds via a nitronate intermediate. wikipedia.orgwikipedia.org His work, along with that of others, laid the groundwork for understanding the unique reactivity of nitro compounds. wikipedia.orgaakash.ac.in Another critical discovery was the Nef reaction, first reported by John Ulric Nef in 1894, which involves the acid hydrolysis of a nitronate salt to form a carbonyl compound and nitrous oxide. wikipedia.orgnumberanalytics.com This reaction provided definitive evidence for the existence of the aci or nitronic acid form as a distinct chemical entity. wikipedia.org
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these compounds. The term This compound is recognized by IUPAC and refers to derivatives of the parent structure H₂N⁺(O⁻)OH. qmul.ac.ukiupac.org The most commonly encountered versions are the alkylidene derivatives (R₂C=N⁺(O⁻)OH), which are the tautomers of nitroalkanes. qmul.ac.ukiupac.orgiupac.org IUPAC states that these alkylideneazinic acids are synonymously known as nitronic acids or aci-nitro compounds . qmul.ac.ukiupac.orgiupac.org The corresponding anion, R₂C=N⁺(−O⁻)₂, is termed an azinate or, more commonly, a nitronate . wikipedia.org While "this compound" is the formal parent name, "nitronic acid" is frequently used in the literature to describe this specific tautomer.
Significance of this compound Moiety in Complex Chemical Systems
The true significance of the this compound/nitronate system lies in its role as a highly reactive intermediate in organic synthesis. acs.org The ability to form a carbon-centered nucleophile (the nitronate) from a relatively inert nitroalkane is a cornerstone of several classical and modern carbon-carbon bond-forming reactions. wikipedia.org
Two prominent examples are the Henry (or nitroaldol) reaction and the Nef reaction.
The Henry Reaction : Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed addition of a nitronate to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgnumberanalytics.comchemistry-reaction.com This reaction is reversible and serves as a powerful method for C-C bond formation. wikipedia.org The β-nitro alcohol products are highly valuable as they can be converted into other important functional groups, such as β-amino alcohols (via reduction of the nitro group) or α-nitro ketones (via oxidation). wikipedia.orgchemistry-reaction.com
The Nef Reaction : This reaction converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. wikipedia.orgnumberanalytics.com It proceeds by first forming the nitronate salt, which is then hydrolyzed under strong acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of the nitronate to the nitronic acid, which is then further protonated and attacked by water to ultimately yield the carbonyl compound and nitrous oxide. wikipedia.orgalfa-chemistry.com
The nitronate intermediate is central to both processes, acting as the key nucleophile that enables the construction of more complex molecular frameworks. wikipedia.orgwikipedia.org
Overview of Research Trajectories Involving Azinic Acids
Contemporary research continues to leverage the unique reactivity of azinic acids and their nitronate anions, with a significant focus on developing stereoselective transformations. The ability to control the stereochemistry of the Henry reaction, for instance, is a major area of investigation. rsc.org
Key research trajectories include:
Asymmetric Catalysis : A primary goal is the development of chiral catalysts that can control the stereochemical outcome of reactions involving nitronates. wikipedia.org This has led to the design of sophisticated metal-based catalysts (using copper, zinc, neodymium, etc.) and organocatalysts that can produce β-nitro alcohols with high enantiomeric and diastereomeric purity. wikipedia.orgrsc.orgdntb.gov.ua These asymmetric methods are crucial for synthesizing pharmaceuticals and other biologically active molecules. numberanalytics.comslideshare.net
New Reaction Methodologies : Researchers are exploring novel ways to generate and react nitronates. This includes the development of milder conditions for the Nef reaction to improve its functional group tolerance. acs.org Furthermore, the use of silyl (B83357) nitronates in asymmetric synthesis has been a fruitful area, providing alternative pathways for stereocontrolled additions to aldehydes. uwindsor.ca
Applications in Total Synthesis : The reliability and versatility of nitronate-based reactions, particularly the asymmetric Henry reaction, have made them valuable tools in the total synthesis of complex natural products and pharmaceutical intermediates. numberanalytics.comdntb.gov.ua The nitro group in the products serves as a synthetic linchpin, ready to be converted into other essential functionalities like amines. wikipedia.orgchemistry-reaction.com
Mechanistic Studies : Advanced techniques are being used to gain deeper insight into the mechanisms of these reactions. For example, mass spectrometry has been employed to detect reaction intermediates, helping to refine catalytic models and design more efficient catalysts. dntb.gov.ua Theoretical studies also continue to probe the energetics and transition states of nitro-aci tautomerism and subsequent reactions. acs.org
These ongoing efforts underscore the enduring importance of the this compound/nitronate system as a cornerstone of modern synthetic strategy, enabling the efficient and precise construction of complex molecular targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
H3NO2 |
|---|---|
Molecular Weight |
49.03 g/mol |
IUPAC Name |
azinic acid |
InChI |
InChI=1S/H3NO2/c2-1-3/h2H,1H2 |
InChI Key |
WIGBIRJTZOHFID-UHFFFAOYSA-N |
Canonical SMILES |
[NH2+](O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Azinic Acids
De Novo Synthesis Strategies for Azinic Acid Scaffolds
De novo synthesis approaches aim to construct the this compound scaffold from simpler precursors. These strategies often involve the formation of nitrogen-oxygen and nitrogen-carbon bonds through various chemical reactions.
Electrochemical Approaches to this compound Formation
Electrochemical methods offer a potentially green and efficient route for the synthesis of organic compounds, including nitrogen-containing species. The formation of this compound or related structures can occur through electrochemical processes. For instance, the interaction of an OH⁻ ion with an oxoammonium cation (OAC), which can be generated electrochemically, is documented to form an this compound. rsc.org This process involves a proposed mechanism where a proton exchange occurs between the oxygens bound to the nitrogen, competing with the deprotonation of the this compound. rsc.org Electrochemical reduction of nitroarenes has also been explored for the synthesis of various nitrogen-containing heterocycles, which could potentially serve as precursors or related scaffolds to azinic acids. rsc.orgresearchgate.net Electrochemical carboxylation of imines in a flow microreactor has been described as a method for the green synthesis of α-amino acids, demonstrating the utility of electrochemistry in forming C-N bonds and incorporating carboxylic acid functionalities. rsc.orgbeilstein-journals.org
Mechanochemical Pathways for this compound Synthesis
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, provides a solvent-free or low-solvent approach to synthesis. Mechanochemical methods have been applied to the synthesis of various azine derivatives. For example, the mechanochemical synthesis of chemoreceptors containing an azine moiety has been reported using grinding methods. nih.gov While direct mechanochemical synthesis of this compound itself is not extensively detailed in the provided snippets, related mechanochemical reactions involving nitrogen-containing compounds and the formation of C-N bonds suggest the potential applicability of this method to this compound scaffolds. Mechanochemical aza-Henry/acylation reactions have been used in the synthesis of intermediates for pharmaceutically important molecules, highlighting the use of mechanical force in constructing complex nitrogenous structures. researchgate.net The mechanochemical synthesis of azobenzene (B91143) tetracarboxylic acid derivatives further illustrates the use of this technique for forming azo linkages and carboxylic acid functionalities. uwindsor.ca
Derivatization and Functionalization of this compound Moieties
Once the this compound scaffold or related nitrogen-oxygen functionalities are formed, they can undergo further derivatization and functionalization to alter their properties or incorporate them into larger molecules.
Alkylation and Acylation Strategies for Stabilizing this compound Derivatives
Alkylation and acylation are common strategies for modifying compounds containing active hydrogens, such as those found in acids, alcohols, thiols, and amines. obrnutafaza.hrresearchgate.netlibretexts.orggcms.cz These reactions involve the introduction of alkyl or acyl groups, respectively. Alkylation typically replaces active hydrogens with an alkyl group, often used to form esters from carboxylic acids. obrnutafaza.hrlibretexts.orggcms.cz Acylation involves the conversion of compounds with active hydrogens into amides, esters, or thioesters through reaction with a carboxylic acid or derivative. obrnutafaza.hrlibretexts.orggcms.cz These derivatization techniques can increase volatility, decrease polarity, improve thermal stability, and enhance detectability for analytical purposes like gas chromatography. obrnutafaza.hrlibretexts.orggcms.cz For this compound derivatives, alkylation or acylation could potentially be used to stabilize the structure by modifying the hydroxyl or amine functionalities, or to attach the this compound moiety to other molecular frameworks. Isolation of unstable reaction products, such as certain Reissert-like compounds, can be achieved by acylation or alkylation. researchgate.net These strategies can be applied to expand the chemical diversity of azinone libraries. researchgate.net
Cycloaddition Reactions Involving this compound Species
Cycloaddition reactions are powerful tools for forming cyclic molecules through the concerted or step-wise joining of two or more unsaturated systems. wikipedia.org These reactions involve the formation of new sigma bonds at the termini of pi systems. While direct cycloaddition reactions explicitly involving this compound as a reactant are not detailed in the provided information, related nitrogen-containing species and acid derivatives participate in various cycloaddition processes. For example, 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, are widely used for synthesizing five-membered heterocycles and involve 1,3-dipoles and dipolarophiles. wikipedia.orgmdpi.comorganic-chemistry.org Azomethine ylides, which can be generated from the condensation of isatins and amino acids, are examples of 1,3-dipoles that undergo cycloaddition reactions to form spiro-pyrrolidine oxindole (B195798) scaffolds. mdpi.com Aziridines can undergo ring-opening to yield azomethine ylides, which then participate in [3+n] cycloaddition reactions. sioc-journal.cn Diels-Alder reactions, a type of [4+2] cycloaddition, are also significant in organic synthesis and can involve nitrogen-containing dienes or dienophiles, leading to the formation of six-membered nitrogenous heterocycles. wikipedia.orgresearchgate.netnih.gov While the direct involvement of this compound in these specific examples is not mentioned, the participation of related nitrogenous compounds and acids in cycloaddition reactions suggests the potential for this compound species or their derivatives to engage in similar transformations for the construction of complex cyclic structures.
Synthesis of Spiro Compounds Incorporating this compound Structures
Spiro compounds, characterized by having at least two rings sharing a single common atom, are prevalent in numerous natural and synthetic products with significant biological activities wikipedia.orgnih.govmdpi.com. The synthesis of spiro compounds incorporating this compound structures has been explored, often leveraging cycloaddition reactions and Michael additions nih.govresearchgate.net. One approach involves the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives under aqueous and mechanochemical conditions. This method has been shown to readily synthesize spiro [indole–pyrrolidine] derivatives in high yields nih.govresearchgate.net. A specific example includes the synthesis of {3′,3′-dicyano-2″-oxo-5′-sulfanylidene-1″,2″-dihydrodispiro[cyclohexane-1,2′-pyrrolidine-4′,3″-indole]-2,5-dien-4-yl}this compound nih.gov. This highlights the potential for this compound integration within complex spiro frameworks, often utilizing domino or cascade reactions for efficient ring formation mdpi.com.
Synthesis of Indole-Piperazine-Pyrimidine Derivatives Featuring this compound
Indole (B1671886), piperazine, and pyrimidine (B1678525) scaffolds are common in pharmaceutical compounds nih.govnih.govtubitak.gov.trslideshare.net. The synthesis of derivatives combining these structures with this compound has been reported. Research has focused on designing and synthesizing novel indole and indazole-piperazine pyrimidine derivatives nih.gov. These synthetic routes often involve multi-step processes to assemble the different heterocyclic units and incorporate the this compound functionality. While specific details on the direct incorporation of "this compound" as a starting material into indole-piperazine-pyrimidine derivatives were not extensively detailed in the search results, the synthesis of indole-piperazine derivatives is a known area, often involving reactions like Mannich bases formation tubitak.gov.tr. The reference nih.gov specifically mentions the synthesis of indole and indazole-piperazine pyrimidine derivatives, suggesting a synthetic strategy that brings together these different ring systems.
Synthesis of Quinoline-Phenylthis compound Conjugates
Quinoline (B57606) derivatives are a significant class of compounds with diverse pharmacological activities nih.govresearchgate.netacgpubs.org. The synthesis of conjugates linking quinoline structures with phenylthis compound moieties has been investigated. These syntheses often involve coupling reactions between functionalized quinolines and precursors to the phenylthis compound part. Strategies for synthesizing quinoline derivatives include various named reactions like Doebner-von Miller, Skraup, Combes, Friedlander, and Knorr syntheses acgpubs.org. Molecular hybridization techniques are also employed to synthesize quinoline conjugates with other pharmacophores nih.gov. The specific synthesis of quinoline-phenylthis compound conjugates would involve adapting these methods to incorporate the phenylthis compound structure, likely through the reaction of a reactive quinoline intermediate with a suitably functionalized phenylthis compound precursor or vice versa.
Curcumin (B1669340) and Azonylphenyl Derivatives
Curcumin, a natural polyphenol, and its derivatives have garnered attention for their biological properties nih.govmdpi.commdpi.comjmchemsci.comunpad.ac.id. The synthesis of azonylphenyl derivatives, potentially incorporating an this compound-related structure or an azo linkage to a phenyl group, in conjunction with curcumin, has been explored to enhance the properties of curcumin analogues nih.gov. Synthesis of curcumin derivatives often involves reactions on its phenolic rings or the -diketone moiety mdpi.com. Incorporating nitrogen atoms or other modifications can influence their properties nih.gov. While "azonylphenyl" isn't a standard chemical term, the context suggests derivatives involving an azo group (-N=N-) linked to a phenyl ring, potentially with an this compound-like feature (e.g., N-OH or N=O). The synthesis of such derivatives alongside curcumin likely involves coupling reactions between modified curcumin structures and appropriately functionalized azonylphenyl precursors.
Reaction Mechanism Elucidation in this compound Synthesis
Understanding the detailed steps and intermediates involved in chemical reactions is crucial for optimizing synthetic routes and designing new methodologies rushim.rumasterorganicchemistry.com. The reaction mechanisms in the synthesis of this compound-containing compounds have been investigated using both computational and experimental techniques.
Computational and Experimental Analysis of Reaction Pathways
Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for studying reaction pathways, transition states, and energy barriers researchgate.netrsc.org. These computational studies are often complemented by experimental analyses, including spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) and kinetic studies, to validate proposed mechanisms nih.gov. For instance, computational studies have been used to elucidate the mechanisms of reactions involving nitrogen-containing compounds and rearrangements that could be relevant to this compound formation or reactions rsc.org. Experimental techniques confirm the structure of synthesized compounds and provide data on reaction progress and intermediate detection nih.gov. The interplay between computational and experimental analysis allows for a comprehensive understanding of how this compound structures are formed and transformed during synthesis researchgate.net.
Tautomeric Equilibria and Their Impact on Reaction Kinetics
Tautomerism, the existence of two readily interconvertible isomers, can significantly influence the reactivity and reaction kinetics of organic compounds masterorganicchemistry.com. This compound and related structures can potentially exist in different tautomeric forms, depending on the chemical environment researchgate.netku.edu. The tautomeric equilibrium can affect which form participates in a reaction and the rate at which the reaction proceeds unpad.ac.id. Computational studies, particularly those examining energy landscapes of different tautomers and transition states, are valuable for understanding these equilibria and their impact on reaction pathways researchgate.netrsc.org. Experimental techniques, such as variable-temperature NMR spectroscopy, can provide evidence for the presence of different tautomers and their interconversion rates. The influence of solvent, pH, and temperature on tautomeric distribution and subsequent reaction kinetics are critical aspects studied in the elucidation of this compound synthesis mechanisms ku.edu.
Role of Solvents and Catalysts in this compound Transformations
The chemical transformations involving azinic acids, also known as nitronic acids, are significantly influenced by the reaction environment, particularly the choice of solvents and the presence of catalysts. Azinic acids are the tautomeric forms of aliphatic nitro compounds that possess an alpha-hydrogen atom. nih.govnih.govchemistrydocs.comnih.gov This tautomerization is often facilitated by basic conditions. quora.com
The solvent plays a crucial role in these transformations, impacting reaction rates, yields, and selectivity. Different solvents can stabilize reactants, intermediates (such as the this compound form or its anion), or transition states differently, thereby affecting the reaction pathway. For instance, in the synthesis of complex spiro[indole–pyrrolidine] derivatives involving a {3′,3′-dicyano-2″-oxo-5′-sulfanylidene-1″,2″-dihydrodispiro[cyclohexane-1,2′-pyrrolidine-4′,3″-indole]-2,5-dien-4-yl}this compound intermediate, the solvent significantly affected the reaction yield and time. nih.gov
Detailed research findings on the synthesis of this specific this compound derivative demonstrated varying efficiencies across a range of solvents. The reaction time was consistent at 6 hours for most organic solvents tested, while water dramatically reduced the time to 15 minutes. nih.gov The yields obtained in different solvents are presented in the table below:
| Solvent | Time | Yield (%) |
| Methanol | 6 h | 70 |
| Toluene | 6 h | 28 |
| Ethanol (B145695) | 6 h | 75 |
| Dichloromethane | 6 h | 62 |
| Diethyl ether | 6 h | 40 |
| Water | 15 min | 85 |
This data indicates that polar protic solvents like water and ethanol generally afforded higher yields compared to aprotic or less polar solvents such as toluene, dichloromethane, and diethyl ether in this specific transformation. nih.gov The exceptional efficiency observed in water, coupled with a significantly reduced reaction time, highlights the potential of aqueous media in facilitating certain this compound-involved reactions. nih.govnih.gov The use of water as a solvent in organic reactions has gained interest due to its environmentally friendly nature and unique properties that can sometimes lead to enhanced reactivity and selectivity. nih.gov
While the role of solvents as the reaction medium is evident, they can also sometimes impart catalytic benefits, particularly in catalyst-free organic synthesis, where appropriately selected solvents, such as aqueous or aqueous ethanolic media, can facilitate reactions through inherent properties or by promoting self-catalysis of the starting materials. nih.govdokumen.pub
Furthermore, the transformation of this compound species can be driven by specific reagents acting as oxidants, which can be part of a catalytic cycle. For instance, the oxidation of an this compound anion by an oxoammonium cation has been reported, where the oxoammonium cation serves as the oxidant. nih.govresearchgate.net In such cases, the oxidant's properties and its interaction with the this compound intermediate are central to the transformation.
While detailed studies focusing solely on the catalytic transformations of isolated azinic acids are not extensively documented in the provided sources, the available research indicates that solvents significantly influence reactions involving azinic acids, and these species frequently appear as key intermediates in both catalyzed and solvent-mediated synthetic routes.
Advanced Spectroscopic and Analytical Characterization in Azinic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including those containing the Azinic acid moiety jchps.comweebly.com. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the chemical environment and connectivity of atoms within a molecule jchps.com. For this compound derivatives, ¹H and ¹³C NMR are routinely used to determine the number and types of hydrogen and carbon atoms and their spatial arrangement ipb.pt. The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide critical data for confirming proposed structures and identifying unknown compounds jchps.com. For instance, the position of signals in the spectrum is influenced by the electronic environment of the nuclei, which can indicate the presence of electronegative atoms or functional groups jchps.com.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound and its derivatives bellevuecollege.edu. This technique measures the vibrations of bonds within a molecule when exposed to infrared radiation bellevuecollege.edu. Specific functional groups absorb IR light at characteristic frequencies, providing a unique spectral fingerprint bellevuecollege.edu. For carboxylic acids, which share some structural features with this compound, characteristic IR absorptions include a broad O-H stretch typically observed between 3300-2500 cm⁻¹, a strong C=O stretch between 1760-1690 cm⁻¹, and a C-O stretch between 1320-1210 cm⁻¹ libretexts.orglibretexts.org. While specific IR data for this compound itself is not widely available in the search results, IR spectroscopy would be invaluable in confirming the presence of N-O and O-H bonds within the this compound functional group in synthesized or isolated compounds nih.govsmolecule.com.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation
Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HR-MS), is essential for determining the molecular weight and elemental composition of this compound and its related compounds measurlabs.combioanalysis-zone.com. MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular mass of the compound measurlabs.comuni-saarland.de. HR-MS offers high accuracy in mass measurement, allowing for the determination of the exact molecular formula, which is crucial for confirming the identity of a compound measurlabs.combioanalysis-zone.com. Fragmentation patterns observed in MS can also provide structural information by revealing the masses of fragment ions uni-saarland.de. This helps in piecing together the molecular structure uni-saarland.de. For a compound like this compound (H₃NO₂), HR-MS would be used to confirm the theoretical monoisotopic mass of 49.016378338 Da nih.gov.
UV-Visible (UV-Vis) Spectroscopy in Photochemical Studies
UV-Visible (UV-Vis) spectroscopy is utilized in photochemical studies involving compounds containing the this compound moiety, particularly when conjugated systems or chromophores are present academie-sciences.frresearchgate.net. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to electronic transitions within the molecule academie-sciences.frjocpr.com. This technique can be used to monitor photochemical reactions, study the kinetics of light-induced transformations, and identify transient species nih.gov. While direct photochemical studies specifically on this compound were not detailed in the search results, UV-Vis spectroscopy has been applied to study the photochemistry of related compounds like azides and azo dyes, which involve nitrogen-containing functional groups and can undergo photoinduced processes academie-sciences.frresearchgate.netnih.gov. The presence of conjugated double bonds or aromatic rings in this compound derivatives would lead to characteristic UV-Vis absorption bands academie-sciences.frresearchgate.net.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to detect and characterize species with unpaired electrons, such as radical intermediates, which may be involved in reactions involving this compound nih.govrsc.org. EPR spectroscopy provides information about the presence, identity, and environment of free radicals nih.gov. This is particularly useful in studying reaction mechanisms that proceed via radical pathways nih.govresearchgate.net. While no specific studies on this compound radical intermediates were found, EPR has been successfully applied to investigate radical species in various chemical and biological systems, including those involving nitrogen-centered radicals nih.govresearchgate.net. If this compound participates in reactions generating radical intermediates, EPR spectroscopy would be an invaluable tool for their detection and structural characterization nih.govrsc.org.
Chromatographic Techniques for Purification and Analysis
Chromatographic techniques are indispensable for the purification and analysis of this compound and its derivatives from reaction mixtures or natural sources moravek.commdpi-res.comcolumn-chromatography.com. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase nih.govaithor.com. Common chromatographic methods include column chromatography, High-Performance Liquid Chromatography (HPLC), and Thin Layer Chromatography (TLC) mdpi-res.comcolumn-chromatography.comnih.govaithor.com. Column chromatography is often used for preparative purification, allowing for the isolation of the target compound from impurities moravek.comcolumn-chromatography.com. HPLC provides high-resolution separation and is widely used for both analytical and preparative purposes, enabling the quantification and purification of this compound compounds nih.govaithor.com. TLC is a simple and rapid technique often used for monitoring reaction progress and assessing the purity of samples mdpi-res.com. The choice of stationary and mobile phases depends on the chemical properties of the this compound compound being separated column-chromatography.comnih.gov.
Application of Isotopic Labeling in Mechanistic Investigations
Isotopic labeling, using isotopes such as ²H, ¹³C, and ¹⁵N, is a powerful approach for mechanistic investigations involving this compound researchgate.netsymeres.com. By selectively replacing atoms with their isotopes, researchers can trace the fate of specific atoms during a reaction and gain insights into the reaction pathway and transition states symeres.comresearchgate.net. Isotopic labeling can be combined with spectroscopic techniques like NMR and MS to provide detailed information about bond formation and cleavage events symeres.comsigmaaldrich.com. For example, ¹⁵N labeling could be used to track the nitrogen atom of this compound through a reaction sequence researchgate.net. The kinetic isotope effect, observed when an atom involved in a rate-determining step is replaced by a heavier isotope, can also provide valuable mechanistic information symeres.com.
Computational Chemistry and Theoretical Modeling of Azinic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics (DFT, MP2)
Quantum mechanical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are extensively used to study the electronic structure and energetics of molecules like azinic acid. DFT calculations, for instance, can provide detailed information about molecular geometries, vibrational frequencies, and electronic properties such as charge distribution and molecular orbitals. Studies on related acid compounds have utilized DFT at various levels of theory, such as B3LYP with different basis sets, to optimize geometries and analyze electronic properties. biointerfaceresearch.comresearchgate.net These calculations can help determine the most stable structural arrangements and understand the nature of chemical bonding within this compound. The calculation of electronic spectra can also be performed using QM methods to investigate the effect of molecular interactions. researchgate.net
Prediction of Tautomeric Forms and Isomeric Stability
Tautomerism, the existence of constitutional isomers that can interconvert easily, is a significant aspect of the chemistry of many organic and inorganic compounds. Computational methods are crucial for predicting possible tautomeric forms of this compound and determining their relative stabilities. arxiv.orgsubstack.comnih.gov Quantum chemistry calculations can be used to calculate the free energies of different tautomers in the gas phase and in solution, allowing for the prediction of the predominant form under specific conditions. nih.govbiorxiv.org Studies on other nitrogen-containing compounds have shown that DFT calculations can accurately predict the relative stabilities and populations of different tautomers. nih.gov The influence of solvent can be emulated using continuum solvation models in these calculations. nih.govbiorxiv.org
Modeling of Reaction Transition States and Activation Barriers
Computational chemistry plays a vital role in understanding chemical reactivity by modeling reaction pathways, identifying transition states, and calculating activation barriers. ccl.net For this compound, computational methods can be used to investigate potential reactions it might undergo, such as acid-base reactions or decomposition pathways. Modeling the transition states of these reactions using QM methods helps to determine the energy required for the reaction to occur and understand the reaction mechanism. ic.ac.ukyoutube.comsaskoer.ca DFT calculations are commonly used for locating and characterizing transition states by identifying geometries with a single imaginary frequency. youtube.com This allows for the calculation of activation energies, which are critical for predicting reaction rates. ccl.net
Computational Approaches for Ligand-Target Interactions
Computational methods are increasingly used to study the interactions of small molecules, or ligands, with biological targets such as proteins or nucleic acids. numberanalytics.comnih.gov While specific studies on this compound's ligand-target interactions were not extensively found, computational approaches like molecular docking and molecular dynamics simulations can be applied to predict how this compound might interact with potential biological targets. numberanalytics.comnih.govmdpi.com These methods can predict binding modes, estimate binding affinities, and provide insights into the nature of the interactions (e.g., hydrogen bonding, electrostatic interactions). numberanalytics.commdpi.com Computational modeling can aid in understanding the potential biological roles or effects of this compound by predicting its interactions with relevant biomolecules. ontosight.airesearchgate.net
Mechanistic Roles of Azinic Acid in Complex Chemical Reactions
Intermediate Formation in Photoreactions (e.g., ortho-nitrobenzaldehyde photolysis)
In the photolysis of ortho-nitrobenzaldehyde (o-NBA), azinic acid (specifically referred to as a ketene (B1206846) intermediate or 2KAA) is formed following intramolecular excited-state hydrogen transfer (ESHT) upon UV irradiation researchgate.netresearchgate.net. This process involves the transfer of a hydrogen atom from the aldehyde group to the nitro group researchgate.netresearchgate.net. The ultrafast deactivation from the excited singlet state (S₁) of o-NBA leads to the formation of this ketene intermediate within 400 fs researchgate.net. The mechanism involves passage through conical intersections researchgate.net. This ketene intermediate further decays to a nitroso acid researchgate.net.
Involvement in Redox Processes and Radical Chemistry
This compound, particularly in its anionic form (AA⁻), plays a role in redox processes, such as the reformation of 3-carboxy proxyl (3-CP) from its corresponding oxoammonium cation (OAC) researchgate.netrsc.org. The interaction of the OAC with hydroxide (B78521) ions can lead to the formation of this compound, which exists in tautomeric forms researchgate.net. The this compound anion can be oxidized by a second OAC molecule, generating radicals, including an this compound radical (AA•) researchgate.netrsc.org. Dimerization of two AA• radicals can form an unstable peroxide intermediate that decomposes to produce molecular oxygen and 3-CP radicals researchgate.netrsc.org. This process highlights the involvement of this compound and its radical species in electron transfer and radical chain mechanisms researchgate.netrsc.org.
Participation in Nef-Type Rearrangements
This compound-type intermediates have been proposed in the mechanism of Nef-type rearrangements rsc.org. The Nef reaction typically involves the acid hydrolysis of a nitronate salt to yield a carbonyl compound and nitrous oxide wikipedia.orgchemistry-reaction.comorganic-chemistry.org. Computational studies investigating the mechanism of pyrrolidinedione synthesis via a Nef-type rearrangement of a nitromethyl substituent suggest the formation of intermediates described as "this compound type" rsc.org. This intermediate can be formed by the addition of water to a methylene (B1212753) carbon atom and elimination of water from the aci-nitro group rsc.org. The migration of an oxygen atom in the nitromethyl group, a key step in this rearrangement, can be assisted by a water molecule via transition states involving these this compound-type structures rsc.org.
Formation via Interaction of Oxoammonium Cations
This compound can be formed through the interaction of oxoammonium cations (OACs) researchgate.netrsc.org. Specifically, the reaction of an oxoammonium cation with hydroxide ions (OH⁻) can lead to the generation of this compound researchgate.net. This interaction is a key step in certain reaction mechanisms where oxoammonium cations are involved in redox cycles, as discussed in Section 5.2 researchgate.netrsc.org. Oxoammonium cations are known to be highly electrophilic and can act as active oxidizing agents wikipedia.orgwikipedia.org. Their reactions, including those leading to this compound formation, often involve hydride transfer or nucleophilic attack wikipedia.orgorgsyn.org.
Equilibrium with Nitromethane (B149229) and Related Species
This compound (also referred to as the aci-form or nitronic acid) exists in equilibrium with nitromethane (CH₃NO₂) researchgate.netresearchgate.netbibliotekanauki.pl. This tautomeric equilibrium involves the transfer of a proton from the carbon atom to an oxygen atom of the nitro group chemistry-reaction.comresearchgate.net. The equilibrium between nitromethane and its aci-form (this compound) is shown below:
CH₃NO₂ ⇌ CH₂=N(OH)₂⁺O⁻ (this compound)
While the amount of the aci-form is typically low for neat nitromethane, the equilibrium can be shifted under certain conditions, such as in the presence of amines or water, which can catalyze the proton transfer researchgate.netbibliotekanauki.pl. The aci-form is considered more chemically active than nitromethane in certain reactions researchgate.netresearchgate.net. The tautomerization process has an activation barrier, which can be lowered by the presence of proton-donor/proton-acceptor molecules like water or ammonia (B1221849) rsc.org.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16020004 |
| ortho-Nitrobenzaldehyde | 11101 |
| Nitromethane | 6375 |
| Oxoammonium cation | -* |
*Note: "Oxoammonium cation" refers to a class of compounds. A specific example like the cation derived from TEMPO has CID 3588700 nih.gov.
Data Table: Key Intermediates and Related Species
| Species Name | Role in Mechanisms | Related Reactions |
| This compound (Ketene form) | Intermediate in photoreactions | ortho-Nitrobenzaldehyde photolysis |
| This compound anion (AA⁻) | Participant in redox processes, radical generation | Reformation of 3-CP from OAC |
| This compound radical (AA•) | Radical intermediate in redox processes | Reformation of 3-CP from OAC |
| This compound (Nitronic acid) | Tautomer in equilibrium with nitromethane; intermediate in Nef-type rearrangements | Nef reaction, Michael addition followed by rearrangement |
| Oxoammonium cation (OAC) | Reactant leading to this compound formation; oxidant | Redox reactions, alcohol oxidation |
| Nitromethane | Exists in equilibrium with this compound | Nef reaction, Michael addition |
Interactions of Azinic Acid Derivatives with Biological Systems at the Molecular and Cellular Level
Receptor Modulation and Binding Affinities
Azinic acid derivatives can also exert their biological effects by modulating the function of various receptors, demonstrating specific binding affinities that can be leveraged for therapeutic purposes. The strength of the interaction between a drug and its receptor is described by its affinity, which is inversely proportional to the dissociation constant (Kd). nih.gov
Adenosine A2A and dopamine D2 receptors are G protein-coupled receptors that are highly expressed in the striatum, where they play a crucial role in motor control and other neurological functions. mdpi.comfrontiersin.org These two receptors can form heteromers, leading to antagonistic interactions where the activation of one receptor can inhibit the signaling of the other. nih.govnih.gov This interaction is a key target for the treatment of neuropsychiatric disorders such as Parkinson's disease and schizophrenia. nih.gov
This compound derivatives have been designed to target these receptors, acting as either agonists or antagonists to modulate their activity. For example, stimulation of A2A receptors has been shown to decrease the affinity of D2 receptors for their agonists. mdpi.com Conversely, blockade of A2A receptors can enhance D2 receptor-mediated responses. mdpi.com This antagonistic interaction occurs at both the membrane level, through direct receptor-receptor interactions within the heteromer, and at the adenylyl cyclase level. nih.gov
The development of ligands with specific binding affinities for A2A and D2 receptors is an active area of research. mdpi.commdpi.com Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are often used to determine the binding affinities of these compounds. mdpi.com For example, novel indene-derived compounds have been synthesized and shown to have moderate to high binding affinity for the retinoic acid receptor α (RARα), demonstrating the potential for developing receptor-specific ligands. mdpi.com
Table 3: RARα Binding Affinity of Indene Derivatives
| Compound | Binding Affinity (nM) |
|---|---|
| 36d | 14.88 |
| 36e | 24.25 |
This table is generated based on data from in vitro studies. mdpi.com
Cellular Pathway Perturbations (excluding clinical data)
Derivatives of nitrogen-containing compounds have been shown in preclinical studies to influence cell proliferation and induce apoptosis, key processes in cancer progression. For instance, certain synthetic bile acid derivatives incorporating nitrogen heterocycles have demonstrated anti-proliferative effects. One such derivative, U12a, was found to inhibit the proliferation of HepG2 hepatocellular carcinoma cells by arresting the cell cycle in the G0/G1 phase. mdpi.com Mechanistically, this was associated with the suppression of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival. mdpi.com
Furthermore, U12a was shown to induce apoptosis in these cancer cells through the activation of the caspase signaling pathway, a central component of programmed cell death. mdpi.com The induction of apoptosis was confirmed by an increase in the percentage of apoptotic cells and the cleavage of poly(ADP-ribose) polymerase (PARP), a well-established marker of apoptosis. mdpi.com
Nitric oxide (NO)-donating compounds, which are functionally related to the nitrogen oxide core of this compound, have also been extensively studied for their pro-apoptotic capabilities. For example, NO-donating aspirin (NO-ASA) has been shown to inhibit the growth of human colon cancer cells and induce apoptosis. nih.gov The mechanism of action for NO-ASA involves the generation of oxidative stress, which in turn activates the intrinsic pathway of apoptosis. nih.gov
In a similar vein, novel derivatives of nicotinic acid have been synthesized and evaluated for their anticancer activities. nih.govresearchgate.net Compound 5c, a nicotinic acid-based derivative, exhibited potent cytotoxic effects against various cancer cell lines and was found to induce apoptosis. nih.govresearchgate.net This was evidenced by a significant increase in the levels of caspase-3, a key executioner caspase in the apoptotic cascade. nih.govresearchgate.net
The table below summarizes the preclinical findings on the impact of these functionally related derivatives on cell proliferation and apoptosis.
| Compound Class | Specific Derivative | Cancer Cell Line | Effect on Cell Proliferation | Apoptotic Pathway Modulation |
| Bile Acid Derivatives | U12a | HepG2 | Inhibition (G0/G1 arrest) | Activation of caspase signaling pathway; PARP cleavage; Suppression of PI3K/AKT/mTOR pathway |
| NO-Donating Compounds | NO-Aspirin | SW480 (Colon) | Inhibition | Induction of oxidative stress; Activation of the intrinsic apoptosis pathway |
| Nicotinic Acid Derivatives | Compound 5c | HCT-15, PC-3 | Inhibition | 4.3-fold increase in caspase-3 levels |
The modulation of cellular migration is a critical aspect of anticancer research, as it is a key step in metastasis. Nitric oxide (NO), a molecule central to the activity of NO-donating drugs, has been shown to have complex, context-dependent effects on cell migration. Some studies have demonstrated that NO can inhibit the migration of certain cell types. For instance, chemically derived NO was found to inhibit the serum-induced migration of human umbilical vein endothelial cells (HUVEC) in a dose-dependent manner. nih.gov This suggests a potential role for NO-donating compounds in modulating angiogenesis, a process reliant on endothelial cell migration.
Conversely, other studies have indicated that NO can enhance the migration of certain cancer cells. In human triple-negative breast cancer cells (MDA-MB-231), NO released from a donor compound was observed to enhance cell migration and invasion. acs.orgnih.gov This pro-migratory effect could be inhibited by hemin, a scavenger of NO. acs.orgnih.gov These findings highlight the dual role NO can play in cellular migration, with its effects likely depending on the cell type, concentration, and the local tumor microenvironment.
The table below outlines the observed effects of NO on cellular migration in preclinical models.
| Modulator | Cell Type | Effect on Migration |
| Nitric Oxide (NO) | HUVEC | Inhibition |
| Nitric Oxide (NO) | MDA-MB-231 (Breast Cancer) | Enhancement |
| Hemin (NO Scavenger) | MDA-MB-231 (Breast Cancer) | Inhibition of NO-induced migration |
Structure-Activity Relationship (SAR) Studies Based on Molecular Interactions
Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective therapeutic agents. While direct SAR studies on nitronic acid derivatives are not extensively documented in the context of anticancer activity, research on related nitrogen-containing heterocyclic compounds provides valuable insights.
For derivatives of thionicotinic acid, SAR studies have revealed that the nature of the functional group on the nicotinic acid scaffold significantly influences its biological activity. mdpi.comnih.gov For example, a 2-(1-adamantylthio)nicotinic acid was found to be a more potent vasorelaxant than its corresponding amide and nitrile analogs, suggesting that the carboxylic acid moiety is important for this particular activity. mdpi.comnih.gov
In the development of STAT3 pathway inhibitors based on a thiazolide scaffold, SAR studies have been instrumental. nih.gov By systematically modifying the structure of nitazoxanide, researchers identified derivatives with improved potency against the STAT3 pathway and enhanced anti-proliferative activity in cancer cells. nih.gov These studies demonstrated a significant correlation between the STAT3 inhibitory activity of the derivatives and their ability to induce cancer cell death. nih.gov
Furthermore, reviews on the bioactivities of usnic acid derivatives highlight how structural modifications can enhance their therapeutic potential. researchgate.netbenthamdirect.com The introduction of different substituents into the usnic acid core has led to the identification of derivatives with improved cytotoxic and antitumor properties compared to the parent compound. researchgate.net
These examples underscore the importance of SAR in optimizing the biological activity of lead compounds. For the future development of this compound derivatives as potential therapeutic agents, systematic structural modifications and subsequent evaluation of their biological effects at the molecular and cellular level will be essential to identify candidates with improved efficacy and selectivity.
Applications and Advanced Research in Chemical Biology and Drug Discovery
Rational Design of Azinic Acid-Containing Lead Compounds
Rational design plays a crucial role in the discovery and optimization of lead compounds containing the this compound moiety. This process involves the deliberate design of molecular structures based on an understanding of the target's binding site and the desired biological activity nih.govrsc.orgnih.gov. This compound-containing compounds have been identified as scaffolds or components within molecules being explored for various biological applications, including potential therapeutic uses ontosight.aiontosight.aiontosight.aiontosight.ai.
The rational design approach for this compound-containing lead compounds typically begins with identifying a biological target implicated in a disease pathway. Based on the structural information of the target (if available) or known ligands, medicinal chemists can design molecules incorporating the this compound functional group. The placement and chemical context of the this compound moiety within the larger molecular structure are critical considerations, as they influence interactions with the biological target, as well as pharmacokinetic properties.
Structure-activity relationship (SAR) studies are integral to this process. By synthesizing and testing a series of analogs with modifications around the this compound core or in other parts of the molecule, researchers can understand how structural changes impact biological activity. For instance, hypothetical research might involve synthesizing a series of this compound derivatives and evaluating their inhibitory activity against a specific enzyme target.
| Compound | This compound Modification | IC₅₀ (µM) |
| Lead Compound A | -Azinic Acid | 10.5 |
| Analog A1 | -Modified this compound 1 | 5.2 |
| Analog A2 | -Modified this compound 2 | 18.7 |
| Analog A3 | -Azinic Acid with R¹ group | 3.1 |
Hypothetical data illustrating the impact of structural modifications on inhibitory activity.
Detailed research findings in this area would involve the synthesis schemes for novel this compound derivatives, comprehensive data from in vitro biological assays (e.g., enzyme inhibition, cell-based assays), and analysis of the SAR to guide further structural modifications. Rational design aims to enhance potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, although ADME details are outside the scope of this article.
Development of Novel Chemical Probes and Biosensors (if relevant to molecular mechanism)
This compound-containing molecules hold potential for development as chemical probes and biosensors, particularly if they exhibit specific interactions with biological targets or are involved in relevant molecular mechanisms. Chemical probes are valuable tools in chemical biology used to perturb or visualize biological processes and validate potential drug targets thermofisher.krnih.govyoutube.com.
If an this compound-containing compound demonstrates selective binding to a particular protein or enzyme, it can be functionalized to serve as a chemical probe. This might involve attaching a reporter tag, such as a fluorescent molecule for imaging or a biotin (B1667282) tag for affinity purification, without disrupting the crucial interaction with the biological target frontiersin.org. The design of such probes requires careful consideration of the site of attachment for the tag to ensure it does not interfere with target binding or cellular permeability.
The relevance to molecular mechanisms is key. For example, if an this compound derivative inhibits an enzyme, a chemical probe based on this molecule could be used to study the enzyme's role in a pathway, confirm target engagement in live cells, or identify interacting proteins. nih.gov discusses how reaction-based fluorescent probes can be used to visualize specific molecules like H₂S in biological systems, highlighting the potential for small molecules to be adapted into probes for studying molecular mechanisms.
Hypothetical research in this area could involve synthesizing an this compound-containing molecule with known biological activity and conjugating it to a fluorescent tag.
| Probe Name | Parent Compound | Biological Target | Reporter Tag | Application |
| Azinic-Probe 1 | Compound X | Enzyme Y | Fluorescein | Live cell imaging |
| Azinic-Probe 2 | Compound Z | Receptor W | Biotin | Target pulldown |
| Azinic-Biosensor 1 | Compound Q | Ion Channel R | FRET pair | Ion flux detection |
Hypothetical examples of this compound-based chemical probes and biosensors.
Detailed research findings would include the synthesis and characterization of the probes, validation of their target specificity and binding affinity, and demonstration of their utility in biological experiments, such as imaging cellular processes or isolating target proteins.
Strategies for Optimizing Molecular Interactions with Biological Targets
Optimizing the molecular interactions between this compound-containing compounds and their biological targets is central to improving potency and selectivity. This involves a combination of experimental and computational strategies researchgate.net. Key strategies include:
Structure-Activity Relationship (SAR) Studies: As mentioned in Section 7.1, systematic modification of the this compound-containing scaffold and evaluation of the resulting biological activity provides insights into the crucial functional groups and structural features required for optimal binding.
Conformational Analysis: Understanding the preferred three-dimensional conformations of the this compound-containing molecule and how they change upon binding to the target is essential. Computational methods like molecular dynamics simulations can provide insights into the dynamic nature of these interactions.
Analysis of Binding Modes: Techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structures of the complex formed between the this compound compound and its target, revealing the precise interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) at the atomic level. In the absence of experimental structures, molecular docking can predict plausible binding poses nih.govresearchgate.net.
Modification of Physicochemical Properties: Adjusting properties like solubility, lipophilicity (logP/logD), and ionization state can significantly impact how the molecule interacts with its target and navigates biological systems rsc.org. The acidic nature of the this compound moiety itself can influence these properties.
Hypothetical data from a binding study could illustrate the affinity of different this compound derivatives for a target protein.
| Compound | Target Protein | Binding Affinity (KD) | Interaction Type Examples |
| Compound A | Protein X | 500 nM | Hydrogen bonding, Hydrophobic |
| Compound A-Derivative 1 | Protein X | 50 nM | Enhanced Hydrogen bonding |
| Compound A-Derivative 2 | Protein X | 800 nM | Altered Hydrophobic interactions |
Hypothetical data on binding affinity and interaction types.
Detailed research findings would involve comprehensive binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry), structural data of compound-target complexes, and computational analyses to rationalize the observed interactions and guide further optimization.
Computational Screening and Virtual Drug Design Methodologies
Computational methods, including virtual screening and various in silico drug design techniques, are powerful tools for identifying and optimizing this compound-containing compounds for drug discovery scielo.org.mxacs.orgnih.govnih.govmdpi.comsilicos-it.bemdpi.comwikipedia.orgfrontiersin.orgresearchgate.net. These methods allow for the rapid evaluation of large chemical libraries and the prediction of potential biological activity and binding modes.
Virtual Screening (VS): This involves computationally screening large databases of chemical compounds to identify those most likely to bind to a specific biological target wikipedia.org. For this compound-containing compounds, VS can be used to search for molecules containing this moiety that are predicted to bind with high affinity to a target protein. VS can be structure-based (using the 3D structure of the target) or ligand-based (using information from known active compounds) mdpi.com.
Molecular Docking: A key technique in structure-based VS, molecular docking predicts the preferred orientation (binding pose) of a small molecule (ligand) within the binding site of a macromolecular target (receptor) and estimates the binding affinity mdpi.comwikipedia.org. This can provide insights into how this compound-containing compounds interact with their targets at the molecular level nih.govresearchgate.net.
Pharmacophore Modeling: Pharmacophores represent the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target nih.govwikipedia.org. Pharmacophore models can be developed based on known active this compound compounds or the structure of the target binding site and then used to screen databases for molecules possessing these features.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity nih.govmdpi.com. By developing QSAR models for this compound derivatives, researchers can predict the activity of new, unsynthesized compounds and guide the design of more potent analogs.
Hypothetical results from a virtual screening study could show the predicted binding scores of various this compound-containing compounds against a target protein.
| Compound ID | This compound Presence | Predicted Binding Score | Likelihood of Activity |
| VS_Compound 1 | Yes | -9.5 kcal/mol | High |
| VS_Compound 2 | Yes | -7.2 kcal/mol | Medium |
| VS_Compound 3 | No | -5.1 kcal/mol | Low |
| VS_Compound 4 | Yes | -10.1 kcal/mol | Very High |
Hypothetical data from a virtual screening study.
Detailed research findings in this area would include descriptions of the computational protocols used, the databases screened, the criteria for selecting potential hits, and the correlation between predicted activity and experimentally determined biological activity. Computational methods accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. silicos-it.be
Broader Academic Significance of Azinic Acid
Role in Prebiotic Chemistry and Origin of Life Hypotheses
Research into prebiotic chemistry and the origin of life seeks to understand how simple organic molecules could have formed spontaneously from inorganic precursors under the conditions of the early Earth, eventually leading to the emergence of living entities. wikipedia.orgresearchgate.net This field investigates the abiotic synthesis of biomolecules like amino acids, nucleotides, and carbohydrates, and the processes by which these molecules could have assembled into self-replicating structures. wikipedia.orgresearchgate.netesr.ie
Based on the conducted research, specific information detailing the direct role or presence of Azinic acid (H3NO2) in prebiotic chemistry experiments or origin of life hypotheses was not found. While the Oparin-Haldane hypothesis and subsequent experiments like the Miller-Urey experiment demonstrated the potential for abiotic synthesis of various organic molecules from simple inorganic gases under simulated early Earth conditions, the available search results did not establish a connection between these processes and the formation or involvement of this compound (H3NO2). wikipedia.orgresearchgate.net
Environmental and Geochemical Transformations
Environmental and geochemical transformations involve the study of how chemical compounds behave and change within natural environments such as soil, water, and the atmosphere, as well as during geological processes. These transformations can include reactions like oxidation, reduction, hydrolysis, biodegradation, and interactions with minerals and other substances. eaht.orggfz.deresearchgate.net Understanding these processes is crucial for assessing the fate, transport, and potential impact of chemical species in the Earth system.
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Routes and Catalytic Approaches
Future research will likely emphasize the development of more efficient, selective, and sustainable synthetic routes to azinic acid and complex molecules containing the this compound moiety. This could involve exploring novel catalytic approaches to facilitate key bond formations and functional group transformations. For compounds like CHEMBL2391947, further synthetic chemistry is needed to optimize structure for improved biological activity or pharmacokinetic properties ontosight.ai. The synthesis of azelaic acid derivatives, structurally related in some contexts, has involved reactions like Schotten-Bauman type reactions and the use of acyl chlorides mdpi.com. Understanding the formation of this compound (H₃NO₂) as an intermediate, such as during the oxidation of hydroxamic acids, may also inform new synthetic strategies or lead to the development of novel oxidants or reaction systems oregonstate.edu. Research into the synthesis of azonia aromatic heterocycles, which share the "aza" element, highlights the ongoing development of annulation reactions based on C-H activation and ring-closing metathesis, techniques that could potentially be adapted for synthesizing complex this compound derivatives researchgate.net.
| Proposed Synthetic Research Areas | Potential Approaches/Techniques | Desired Outcomes |
| Synthesis of this compound Moiety within Complex Structures | Catalytic reactions, C-H activation, Annulation reactions | Improved yield, selectivity, and sustainability |
| Optimization of Existing Synthetic Routes | Exploration of new reagents, reaction conditions, protecting groups | Enhanced efficiency and scalability for lead compound synthesis |
| Synthesis of Novel this compound Derivatives | Structure-activity relationship (SAR)-driven design, combinatorial chemistry | Identification of compounds with improved potency, selectivity, or ADME properties |
| Formation of this compound (H₃NO₂) as Intermediate in Chemical Systems | Study of oxidation mechanisms, development of new reaction systems for controlled generation/utilization | Controlled generation and utilization in synthetic sequences, understanding reaction pathways |
Advanced Mechanistic Studies Using Time-Resolved Techniques
Delving deeper into the reaction mechanisms involving this compound and its derivatives is a critical future direction. This includes understanding the molecular and cellular mechanisms of action for bioactive compounds containing the this compound moiety ontosight.aiontosight.ai. Advanced techniques, potentially including time-resolved methods, could provide insights into transient intermediates and reaction kinetics. For instance, mechanistic studies have been conducted for azonia aromatic heterocycles, providing insights into key intermediates and rate-determining steps researchgate.net. The proposed mechanism for the reformation of 3-CP involves the interaction of an oxoammonium cation with hydroxide (B78521) to form this compound, whose anionic form exists in tautomeric states researchgate.net. Further studies could utilize time-resolved spectroscopy or fast kinetics to directly observe these intermediates and validate proposed mechanisms. Mechanistic studies using fluorescence have been applied to investigate notch signaling inhibitors, a class that has included compounds referred to as "azonic acid" googleapis.com. Such techniques could be adapted to study the interaction of this compound-containing compounds with biological targets.
| Mechanistic Research Areas | Potential Advanced Techniques | Expected Insights |
| Reaction Mechanisms of this compound Formation/Reactions | Time-resolved spectroscopy, Fast kinetics, Advanced computational chemistry | Identification of intermediates, determination of rate constants, elucidation of reaction pathways |
| Mechanism of Action of Bioactive this compound Derivatives | Fluorescence studies, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Cellular thermal shift assay (CETSA) | Binding kinetics, target engagement, downstream signaling effects, identification of direct and indirect targets |
| Tautomerization and Reactivity of this compound Anion | Spectroscopic analysis, Advanced computational chemistry | Understanding of structure-reactivity relationships, role in various chemical and biological processes |
| Types of Omics Data for Integration | Biological Information Provided | Potential Applications for this compound Research |
| Genomics | Gene sequence variation, structural rearrangements, gene regulation elements | Identifying genetic factors influencing response or metabolism, understanding genetic basis of sensitivity/resistance |
| Transcriptomics | Gene expression levels, alternative splicing, non-coding RNA profiles | Identifying genes and pathways transcriptionally affected by compound exposure |
| Proteomics | Protein abundance, post-translational modifications, protein-protein interactions | Identifying protein targets, altered protein networks, understanding functional consequences of exposure |
| Metabolomics | Metabolite levels, metabolic fluxes, lipid profiles | Identifying metabolic pathways affected, biomarkers of activity or toxicity, understanding metabolic consequences |
| Lipidomics | Lipid species abundance and profiles, alterations in lipid metabolism | Understanding effects on cell membranes, signaling lipids, and related pathways |
| Integration & Bioinformatics Analysis | System-wide network analysis, pathway mapping, data visualization, predictive modeling | Holistic view of biological response, identification of key nodes and interactions, generation of testable hypotheses |
Development of Predictive Models for Complex Biological Interactions
Developing predictive models is crucial for forecasting the biological interactions and potential efficacy or toxicity of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are established methods for understanding compound-target interactions and predicting activity based on chemical structure nih.govresearchgate.net. Future research can focus on building more sophisticated models for this compound-containing compounds, incorporating diverse data types, including those from multi-omics studies. Predictive models for bioactivity and toxicity are an active area of research, aiming for improved accuracy and the ability to predict complex interactions semanticscholar.orgnih.gov. In silico models have been used in studies involving compounds containing the this compound moiety to predict bioactivity against targets like InhA researchgate.net. Further development could involve machine learning approaches, incorporating structural descriptors, physicochemical properties, and biological data to build robust models for predicting interactions with a range of biological targets and pathways.
| Predictive Modeling Approaches | Data Inputs | Predicted Outcomes |
| Quantitative Structure-Activity Relationship (QSAR) | Chemical structure, molecular descriptors, experimental activity data | Biological activity (e.g., potency, selectivity, efficacy) based on chemical structure |
| Molecular Docking and Dynamics | 3D structure of compound, 3D structure of biological target, simulation parameters | Binding affinity, interaction modes, conformational changes upon binding, potential targets |
| Machine Learning and Artificial Intelligence Models | Integrated structural, physicochemical, and multi-omics data, bioactivity screening data | Complex biological interactions, efficacy, potential toxicity, off-target effects, prediction of novel active compounds |
| Physiologically Based Pharmacokinetic (PBPK) and Pharmacodynamic (PD) Models | Compound properties, physiological parameters, in vitro and in vivo biological data | Absorption, distribution, metabolism, excretion (ADME) profiles, dose-response relationships, efficacy in biological systems |
Investigations into Uncharted Biological Targets and Pathways
Identifying novel biological targets and pathways modulated by this compound and its derivatives represents a significant area for future exploration. While some studies suggest potential enzyme or receptor inhibition for compounds containing the this compound moiety ontosight.aiontosight.ai, the full spectrum of their biological interactions remains to be elucidated. Future research can employ target deconvolution strategies, phenotypic screening, and advanced "-omics" techniques to uncover previously unknown targets and affected pathways. For instance, multi-omics analysis can aid in identifying lethal protein targets nih.gov. Research into other compound classes highlights the importance of targeting specific metabolic pathways, such as the arachidonic acid pathway, for therapeutic benefit nih.govnih.gov. Exploring uncharted targets and pathways for this compound derivatives could lead to the discovery of novel therapeutic applications or a better understanding of their biological roles.
| Approaches for Uncovering Uncharted Targets/Pathways | Methodology | Potential Discoveries |
| Target Deconvolution | Affinity chromatography, activity-based protein profiling (ABPP), thermal proteome profiling (TPP), genetic screens | Identification of direct protein binding partners, enzymes, or other macromolecules that compounds interact with directly |
| Phenotypic Screening | Cell-based assays, organoid models, in vivo models assessing specific biological processes or phenotypes | Identification of biological processes or phenotypes affected by the compound, suggesting underlying molecular targets/pathways |
| Integrated '-Omics' Profiling (Transcriptomics, Proteomics, Metabolomics) | Analysis of global molecular changes in response to compound exposure, network analysis | Identification of perturbed pathways and networks, potential indirect targets, biomarkers of pathway modulation |
| Computational Target Prediction and Network Analysis | Ligand-based or structure-based computational methods, analysis of biological interaction networks | Prediction of potential targets based on compound structure or known target binding sites, identification of key nodes in biological networks |
Q & A
Q. What are the fundamental chemical properties of azinic acid critical for experimental design?
this compound's reactivity, pKa, solubility, and thermal stability must be characterized before designing experiments. For example:
- pKa determination : Use potentiometric titrations with standardized NaOH/HCl, monitoring pH changes to identify dissociation constants .
- Solubility profiling : Conduct gravimetric analysis in solvents like water, ethanol, and DMSO at varying temperatures .
- Structural validation : Employ NMR (¹H/¹³C) and FT-IR spectroscopy to confirm functional groups and hydrogen-bonding patterns .
Q. How can this compound synthesis be optimized for laboratory-scale reproducibility?
Standardize protocols using catalytic methods (e.g., acid-catalyzed condensation) with precise stoichiometric ratios. Key steps:
- Purification : Recrystallize from ethanol/water mixtures to remove byproducts; validate purity via HPLC (>98% peak area) .
- Yield tracking : Compare theoretical vs. experimental yields under varying conditions (temperature, catalyst loading) using mass balance calculations .
Q. What experimental controls are essential when studying this compound’s reactivity in aqueous solutions?
- pH control buffers : Use citrate (pH 3–6) and phosphate (pH 6–8) buffers to isolate pH-dependent reactivity .
- Blank trials : Run parallel reactions without this compound to rule out solvent/container interference .
- Degradation controls : Monitor solutions under UV light and dark conditions to assess photostability .
Advanced Research Questions
Q. How can contradictory data on this compound’s catalytic activity be resolved?
Contradictions often arise from unaccounted variables. Mitigation strategies:
- Meta-analysis : Systematically compare published kinetic data (e.g., Arrhenius plots) to identify outliers .
- Cross-validation : Replicate disputed experiments using identical substrates and conditions (e.g., 25°C, 0.1 M concentration) .
- Advanced characterization : Apply DFT calculations to model transition states and identify steric/electronic factors affecting reactivity .
Q. What methodologies are recommended for computational modeling of this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with this compound’s 3D structure (PubChem CID) and protein targets (PDB ID) to predict binding affinities .
- MD simulations : Run 100-ns simulations in GROMACS with explicit solvent models to assess conformational stability .
- QSAR analysis : Corrate experimental IC₅₀ values with descriptors (logP, polar surface area) to predict bioactivity .
Q. How should researchers address this compound’s instability in long-term storage?
- Degradation kinetics : Conduct accelerated stability studies (40°C/75% RH) and fit data to zero/first-order models .
- Stabilizers : Test antioxidants (e.g., BHT) and chelating agents (EDTA) in lyophilized vs. liquid formulations .
- Analytical monitoring : Use LC-MS to track degradation products (e.g., hydrolysis to hydrazine derivatives) .
Methodological Guidance
Q. What statistical approaches are suitable for analyzing this compound’s dose-response data?
- Non-linear regression : Fit data to Hill or Logit models (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
- Error analysis : Report confidence intervals (95%) and use ANOVA for multi-group comparisons (e.g., varying concentrations) .
Q. How to design a robust study comparing this compound derivatives?
- Structural analogs : Synthesize derivatives with modified substituents (e.g., methyl, nitro groups) .
- Property mapping : Create heatmaps correlating substituent effects with solubility, reactivity, and toxicity .
- High-throughput screening : Use 96-well plates to assay antimicrobial/antioxidant activity across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
